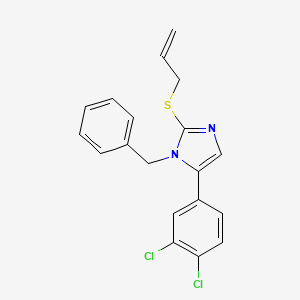

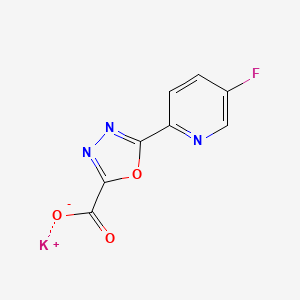

2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

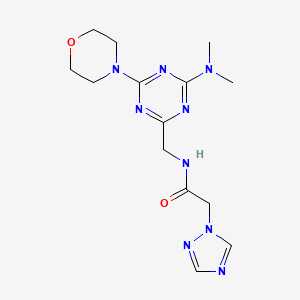

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (imidazole and phenyl groups) would contribute to the compound’s stability. The dichlorophenyl group might make the molecule more electron-deficient, while the allylthio group could potentially participate in various reactions .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The allylthio group could potentially participate in reactions like allylic substitutions or additions. The imidazole ring might act as a nucleophile in certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Imidazole derivatives, such as those synthesized by Sharma et al. (2017), have been evaluated for their antimicrobial activity against various pathogenic bacterial and fungal strains. The study shows that compounds with certain substituents can exhibit significant inhibitory activity, suggesting the potential of imidazole compounds in developing new antimicrobial agents (Sharma et al., 2017).

Corrosion Inhibition

Ech-chihbi et al. (2020) explored benzimidazole derivatives as corrosion inhibitors for mild steel in acidic solutions. Their findings indicate that these compounds can effectively inhibit corrosion, demonstrating the potential for their application in protecting metals against corrosion (Ech-chihbi et al., 2020).

Antioxidant Properties

Alp et al. (2015) synthesized novel 1,3,4-oxadiazole and imine containing 1H-benzimidazole derivatives and investigated their in vitro antioxidant properties. Their research highlights the potential of such compounds in antioxidant applications, demonstrating their ability to inhibit lipid peroxidation and showing significant free radical scavenging capacities (Alp et al., 2015).

Cytotoxic and Antibacterial Studies

Research by Streciwilk et al. (2014) on p-benzyl-substituted NHC–silver(I) acetate compounds derived from 1H-imidazole showed that these compounds exhibit weak to medium antibacterial activity and significant cytotoxicity against cancer cell lines. This suggests their potential application in cancer treatment and as antibacterial agents (Streciwilk et al., 2014).

Luminescence Sensing

Shi et al. (2015) developed lanthanide(III)-organic frameworks based on imidazole dicarboxylate, which showed sensitivity to benzaldehyde-based derivatives. This indicates the utility of imidazole-based compounds in the development of fluorescence sensors for chemical detection (Shi et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzyl-5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2S/c1-2-10-24-19-22-12-18(15-8-9-16(20)17(21)11-15)23(19)13-14-6-4-3-5-7-14/h2-9,11-12H,1,10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBQIGZUTIXJHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714201.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2714202.png)

![N-(2,4-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2714205.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2714217.png)